Home > Products > Screening Compounds P69033 > 3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine - 832739-69-2

3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Catalog Number: EVT-2769604
CAS Number: 832739-69-2
Molecular Formula: C11H5Cl3F2N4S
Molecular Weight: 369.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex heterocyclic compound that incorporates both triazole and thiadiazine moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. The systematic name reflects its structural features, including halogen substitutions and the presence of multiple aromatic rings.

Source

The compound is cataloged under the Chemical Abstracts Service (CAS) number 832739-69-2, which provides a unique identifier for chemical substances. Its molecular formula is C11H5Cl3F2N4SC_{11}H_5Cl_3F_2N_4S, indicating the presence of three chlorine atoms, two fluorine atoms, and a thiadiazine structure within its framework .

Classification

This compound belongs to the class of triazolo-thiadiazine derivatives, which are known for their diverse pharmacological properties. The specific arrangement of functional groups contributes to its classification as a potential therapeutic agent with applications in various biological contexts.

Synthesis Analysis

Methods

The synthesis of 3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multi-step synthetic routes that may include nucleophilic substitutions and cyclization reactions. One common approach is the reaction of appropriate precursors containing chlorodifluoromethyl and dichlorophenyl groups with thiadiazole or triazole intermediates.

Technical Details

The synthesis may utilize reagents such as carbon disulfide and various halogenated compounds under controlled conditions to facilitate the formation of the desired heterocyclic structure. Reaction conditions such as temperature, solvent choice (e.g., ethanol or dimethylformamide), and catalyst presence are critical for optimizing yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of 3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine features a fused ring system comprising a triazole and a thiadiazine moiety. The chlorodifluoromethyl group and dichlorophenyl substituents enhance its lipophilicity and potentially influence its biological activity.

Data

  • Molecular Weight: 369.61 g/mol
  • Molecular Formula: C11H5Cl3F2N4SC_{11}H_5Cl_3F_2N_4S
  • Structural Representation: The compound can be depicted using molecular modeling software to visualize the spatial arrangement of atoms and functional groups.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for heterocyclic compounds. These may include electrophilic substitutions due to the presence of electron-withdrawing groups such as chlorines and fluorines. Additionally, nucleophilic attacks on the aromatic rings could lead to further functionalization.

Technical Details

Reactions involving this compound might be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm product formation and elucidate reaction pathways .

Mechanism of Action

Process

The mechanism of action for 3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine likely involves interaction with specific biological targets such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity through halogen bonding or increase hydrophobic interactions with target sites.

Data

In vitro studies have shown that derivatives of this class exhibit significant biological activity against various cancer cell lines. The specific pathways through which these compounds exert their effects are subjects of ongoing research .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The stability of the compound under various pH conditions should be evaluated to determine its shelf life and usability in formulations.
  • Reactivity: Reactivity profiles indicate potential for electrophilic substitution reactions due to the presence of reactive halogen substituents.
Applications

Scientific Uses

The primary applications of 3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine lie within medicinal chemistry. Research suggests it may possess:

  • Antitumor Activity: Exhibiting cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: Potential effectiveness against bacterial and fungal pathogens.
  • Anti-inflammatory Effects: May modulate inflammatory pathways in biological systems.

These properties make it a candidate for further development in therapeutic applications targeting cancer and infectious diseases .

Introduction to 1,2,4-Triazolo-Thiadiazine Derivatives in Contemporary Medicinal Chemistry

Emergence of Heterocyclic Frameworks in Drug Discovery

Heterocyclic compounds constitute over 85% of clinically approved drugs, serving as foundational scaffolds in modern pharmacotherapeutics due to their structural diversity and capacity for targeted molecular interactions [6]. The integration of nitrogen and sulfur atoms into these ring systems enhances their ability to participate in hydrogen bonding, dipole-dipole interactions, and π-stacking with biological targets—key properties that dictate pharmacodynamic efficacy [3] [6]. Among these, fused bicyclic heterocycles like 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine have gained prominence for their balanced physicochemical properties and broad-spectrum bioactivities. This scaffold combines the metabolic stability of the 1,2,4-triazole moiety with the electronic versatility of the 1,3,4-thiadiazine ring, enabling precise optimization of drug-like characteristics [6]. The emergence of such frameworks aligns with medicinal chemistry's shift toward structure-based drug design, where core heterocycles serve as modular platforms for rational pharmacophore development.

  • Table 1: Key Biologically Active Heterocyclic Cores in Approved Drugs
    Heterocycle ClassRepresentative DrugsTarget IndicationsFrequency in FDA-Approved Drugs (%)
    BenzodiazepinesDiazepam, AlprazolamAnxiety, Seizures8%
    β-LactamsPenicillin, CephalexinBacterial Infections15%
    Triazolo-ThiadiazinesExperimental AgentsOncology, AntimicrobialsN/A (Investigational)
    PyrimidinesZidovudine, Fluoro-uracilHIV, Cancer22%

Role of Triazolo-Thiadiazine Scaffolds in Bioactive Compound Development

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has demonstrated exceptional versatility in drug discovery, attributable to its synthetic accessibility and capacity for regioselective functionalization. Synthetic routes typically involve cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with bifunctional electrophiles (e.g., phenacyl bromides, α-haloketones) under acid or microwave catalysis [6] [9]. This adaptability has yielded derivatives with notable pharmacological profiles:

  • Anticancer Agents: Derivatives bearing aryl/heteroaryl substituents at C6 exhibit potent EGFR (epidermal growth factor receptor) inhibition, with IC₅₀ values in the nanomolar range. For instance, compounds 7h and 8d demonstrated significant activity against MCF-7 and MDA-MB-231 breast cancer cell lines via EGFR kinase domain binding, disrupting tyrosine kinase-mediated signaling cascades [1].
  • Antimicrobials: Triazolothiadiazines with halogenated phenyl groups (e.g., 3,4-diCl) showed urease inhibition (IC₅₀ = 0.87–8.32 µM), surpassing thiourea controls (IC₅₀ = 22.54 µM) by disrupting microbial nickel-dependent enzymes [3]. Antifungal derivatives (e.g., 6f) exhibited MIC values of 0.5–2 µg/mL against Candida species, comparable to fluconazole, through binding to fungal CYP51 [9].
  • Kinase Inhibitors: Molecular docking confirms interactions with EGFR (Met769) and VEGFR2 (Asp1046) hinge residues, enabling dual kinase inhibition—a strategy to overcome resistance in oncology [4].
  • Table 2: Biological Activities of Triazolothiadiazine Derivatives
    C6 SubstituentBiological ActivityTarget/MechanismPotency (Reference)
    4-NitrophenylAnticancerEGFR Kinase InhibitionIC₅₀ = 0.03 µM [1]
    3,4-DichlorophenylAntifungalCYP51 BindingMIC = 0.5 µg/mL [9]
    3-Fluoro-5-(pyridin-2-yl)AntibacterialUrease InhibitionIC₅₀ = 1.40 µM [3]
    Unsubstituted PhenylDual Kinase Inhib.EGFR/VEGFR2Docking Score: -12.7 kcal/mol [4]

Significance of Chlorodifluoromethyl and Dichlorophenyl Substituents in Pharmacophore Design

The strategic incorporation of chlorodifluoromethyl (–CF₂Cl) and 2,4-dichlorophenyl groups transforms the triazolothiadiazine core into a pharmacologically optimized entity:

Chlorodifluoromethyl (–CF₂Cl):

  • Electronic Effects: The strong electron-withdrawing nature (σₚ = 0.72) reduces electron density on the triazole ring, enhancing hydrogen-bond acceptor capacity toward catalytic residues like Thr830 in kinases [7].
  • Lipophilicity Enhancement: Fluorine atoms significantly increase LogP values (≈ +1.2 units), improving membrane permeability. This is evidenced by derivatives penetrating Candida cell membranes to reach intracellular targets [9].
  • Metabolic Stability: The C–F and C–Cl bonds resist oxidative metabolism, extending half-life in microsomal assays [6].

2,4-Dichlorophenyl:

  • Hydrophobic Pocket Binding: Molecular dynamics simulations show that 2,4-dichlorophenyl anchors into hydrophobic enzyme pockets (e.g., urease, EGFR) via van der Waals contacts with residues like Leu567 and Phe691 [3] [8].
  • Conformational Restriction: The asymmetric chlorine placement prevents free rotation, locking the phenyl ring in a bioactive conformation optimal for π-stacking with Phe residues [8].
  • Bioactivity Correlation: In urease inhibitors, 2,4-dichlorophenyl derivatives exhibited 27-fold greater potency than controls due to enhanced target complementarity [3].

Synergistic Effects: When combined on the triazolothiadiazine framework (C3 and C6 positions), these groups create a "push-pull" electronic gradient across the scaffold. This polarization facilitates charge transfer interactions with biological targets, as confirmed by density functional theory (DFT) calculations showing a 1.7-Debye increase in dipole moment versus unsubstituted analogs [6] [8]. Such design principles exemplify contemporary pharmacophore optimization strategies aimed at maximizing target engagement while maintaining favorable physicochemical profiles.

Compound Names Mentioned:

  • 3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 5,5′-(1,2,2-Trimethylcyclopentane-1,3-diyl)bis(4-amino-2,4-dihydro-3H-1,2,4-triazole-3-thione)
  • 4-Amino-3-mercapto-1,2,4-triazole
  • Phenacyl Bromides
  • α-Haloketones

Properties

CAS Number

832739-69-2

Product Name

3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

IUPAC Name

3-[chloro(difluoro)methyl]-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Molecular Formula

C11H5Cl3F2N4S

Molecular Weight

369.6

InChI

InChI=1S/C11H5Cl3F2N4S/c12-5-1-2-6(7(13)3-5)8-4-21-10-18-17-9(11(14,15)16)20(10)19-8/h1-3H,4H2

InChI Key

GSFGNTFLRDIVMR-UHFFFAOYSA-N

SMILES

C1C(=NN2C(=NN=C2S1)C(F)(F)Cl)C3=C(C=C(C=C3)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.